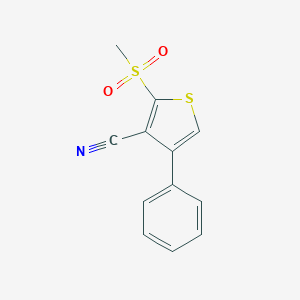

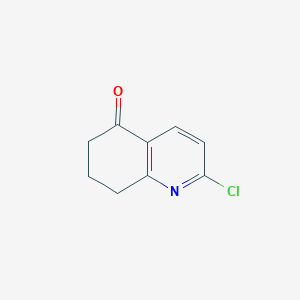

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

SC-49483の合成は、N-ブチル-1-デオキシノジリマイシンのペルブチル化を伴います。このプロセスには、通常、次の手順が含まれます。

出発物質: N-ブチル-1-デオキシノジリマイシン。

ペルブチル化: 化合物は、制御された条件下でブチル化剤と反応して、完全なブチル化を達成します。この手順では、反応を促進するために、通常、強塩基と有機溶媒を使用する必要があります。

精製: 得られた生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、目的の化合物を高純度で得ます。

工業生産方法

SC-49483の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。連続フロー化学や自動合成などの技術は、効率を高めるために採用される可能性があります。

化学反応解析

反応の種類

SC-49483は、主に次の種類の反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、SC-49483内の官能基を変更し、その生物学的活性を変更する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤は、目的の修飾に応じて、置換反応に使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、ヒドロキシル化またはケトン誘導体を生成する可能性があり、一方、還元は、アルコールまたはアミンを生成する可能性があります。

化学反応の分析

Types of Reactions

SC-49483 primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within SC-49483, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

化学

化学では、SC-49483は、グルコシダーゼ阻害の研究ツールとして使用されます。α-グルコシダーゼを阻害する能力により、炭水化物代謝と酵素動力学の調査に役立ちます。

生物学

生物学的研究では、SC-49483は、グルコシダーゼの細胞プロセスにおける役割を探求するために使用されます。これは、これらの酵素がさまざまな生物学的機能と疾患メカニズムにどのように寄与するかを理解するのに役立ちます。

医学

SC-49483は、特にHIV感染症の治療における潜在的な治療用途について調査されてきました。 前臨床試験では、ウイルス複製を阻害し、ウイルス量を減少させることが期待されています .

産業

製薬業界では、SC-49483は、新しい抗ウイルス薬の開発のためのリード化合物として役立っています。その独自の作用機序は、ウイルス感染症に対するより効果的な治療法を設計するための基礎を提供します。

作用機序

SC-49483は、糖タンパク質の処理に関与する酵素であるα-グルコシダーゼを阻害することによって効果を発揮します。この酵素を阻害することにより、SC-49483はウイルス糖タンパク質の成熟を阻害し、それによってウイルス複製を阻害します。 この化合物は、糖タンパク質の処理が起こる宿主細胞の小胞体を標的としています .

類似の化合物との比較

類似の化合物

1-デオキシノジリマイシン: 同様の抗ウイルス特性を持つ別のα-グルコシダーゼ阻害剤。

ミグリトール: 2型糖尿病の治療に使用され、α-グルコシダーゼも阻害します。

アカルボース: 糖尿病患者の血糖値を管理するために使用されるα-グルコシダーゼ阻害剤。

独自性

SC-49483は、その特定のペルブチル化により、α-グルコシダーゼを阻害する能力を高め、1-デオキシノジリマイシンなどの他の阻害剤と比較して、胃腸毒性を軽減します . これは、特に抗ウイルス治療における治療用途にとってより好ましい候補となっています。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Similar Compounds

1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.

Miglitol: Used in the treatment of type 2 diabetes, it also inhibits alpha-glucosidase.

Acarbose: An alpha-glucosidase inhibitor used to manage blood sugar levels in diabetic patients.

Uniqueness

SC-49483 is unique due to its specific perbutylation, which enhances its ability to inhibit alpha-glucosidase with reduced gastrointestinal toxicity compared to other inhibitors like 1-deoxynojirimycin . This makes it a more favorable candidate for therapeutic applications, particularly in antiviral treatments.

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZXSBLYGSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384819 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-64-8 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)